molecular formula C20H20N2O3S B2656625 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine CAS No. 117847-46-8

1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine

Cat. No.: B2656625
CAS No.: 117847-46-8
M. Wt: 368.45
InChI Key: AWBQUIPHVAALHK-UHFFFAOYSA-N
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Description

1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine is a complex organic compound that features a piperidine ring fused with an oxazole ring, which is further substituted with phenyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride. The piperidine ring is often constructed through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenyl or phenylsulfonyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylsulfonylpiperidine: Lacks the oxazole ring but shares the phenylsulfonyl and piperidine components.

    Phenylsulfonylacetophenone: Contains the phenylsulfonyl group but differs in the core structure.

    Phenylsulfonylpyrrole: Features a pyrrole ring instead of piperidine.

Uniqueness

1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine is unique due to the combination of the oxazole and piperidine rings, along with the phenylsulfonyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-phenyl-5-piperidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-26(24,17-12-6-2-7-13-17)19-20(22-14-8-3-9-15-22)25-18(21-19)16-10-4-1-5-11-16/h1-2,4-7,10-13H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBQUIPHVAALHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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